molecular formula C9H12ClNO B6225405 (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride CAS No. 2179087-16-0

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No.: B6225405
CAS No.: 2179087-16-0
M. Wt: 185.7
InChI Key:
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Description

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its unique structure, which includes a dihydro-benzopyran ring system with an amine group at the 4th position and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Reduction: The benzopyran derivative undergoes reduction to form the dihydro-benzopyran ring system.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antioxidant, and neuroprotective agent.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride
  • (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride

Uniqueness

(4S)-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is unique due to its specific benzopyran structure and the presence of the amine group at the 4th position. This structural feature imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

2179087-16-0

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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